3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine

Lipophilicity Drug-likeness Physicochemical property prediction

3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine (free base CAS 1334103-29-5; hydrochloride salt CAS 1333948-29-0) is a tetra-substituted cyclobutane derivative bearing a secondary N-propylamine at C1, geminal dimethyl groups at C2, and an ethoxy ether at C3. With a molecular formula of C₁₁H₂₃NO (free base MW 185.31) and a computed logP of 2.19 (free base), the compound occupies a distinct physicochemical space relative to simpler cyclobutanamine congeners.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B12279007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCNC1CC(C1(C)C)OCC
InChIInChI=1S/C11H23NO/c1-5-7-12-9-8-10(13-6-2)11(9,3)4/h9-10,12H,5-8H2,1-4H3
InChIKeyLWQXKQVCJVERMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine: A Multi-Substituted Cyclobutanamine Building Block for Medicinal Chemistry and Hydrolase Inhibitor Programs


3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine (free base CAS 1334103-29-5; hydrochloride salt CAS 1333948-29-0) is a tetra-substituted cyclobutane derivative bearing a secondary N-propylamine at C1, geminal dimethyl groups at C2, and an ethoxy ether at C3 . With a molecular formula of C₁₁H₂₃NO (free base MW 185.31) and a computed logP of 2.19 (free base), the compound occupies a distinct physicochemical space relative to simpler cyclobutanamine congeners . The hydrochloride salt (MW 221.77, logP 3.10, mp 169–171 °C) provides a crystalline, bench-stable form suitable for long-term storage and precise formulation [1]. The compound is catalogued as a versatile small-molecule scaffold by multiple suppliers including Enamine (EN300-83840), Biosynth, and AKSci .

Why 3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine Cannot Be Replaced by Simpler Cyclobutanamine Analogs in Structure–Activity Programs


Cyclobutanamine derivatives bearing different N-alkylation states and ring-substitution patterns exhibit profoundly different physicochemical and pharmacological profiles, making generic substitution highly inadvisable [1]. The N-propyl secondary amine in the target compound confers an approximately 1.2 log unit increase in computed lipophilicity versus the corresponding primary amine (3-ethoxy-2,2-dimethylcyclobutan-1-amine, logP 1.02) , directly impacting membrane permeability, metabolic stability, and off-target binding in biological assays. Moreover, the presence of the 3-ethoxy group and geminal 2,2-dimethyl substituents collectively influences both the conformational preferences of the cyclobutane ring and the compound's utility as a precursor to cyclobutanone-based transition-state inhibitors of hydrolase enzymes [2]. Absent head-to-head pharmacological data among these analogs, procurement decisions must be guided by the structural determinants of physicochemical properties and demonstrated synthetic utility that differentiate this specific substitution pattern from its nearest structural neighbors .

Head-to-Head Quantitative Differentiation Evidence for 3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine Versus Closest Analogs


Computed Lipophilicity (logP): N-Propyl vs. Primary Amine Analog

The N-propyl secondary amine in 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine (free base) increases computed logP by approximately 1.17 log units relative to the corresponding primary amine analog 3-ethoxy-2,2-dimethylcyclobutan-1-amine . The hydrochloride salt of the target compound exhibits a logP of 3.10, reflecting the contribution of the N-propyl chain to overall hydrophobicity [1].

Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight Differentiation as a Surrogate for Structural Complexity

The target compound (free base MW 185.31; HCl salt MW 221.77) is substantially heavier than the simplest cyclobutanamine scaffold (cyclobutylamine, MW 71.12) and N-propylcyclobutanamine (MW 113.2), reflecting the cumulative contribution of 3-ethoxy, 2,2-dimethyl, and N-propyl substituents . This molecular weight range places the compound in the favorable 'fragment-to-lead' MW window (150–250 Da) for fragment-based drug discovery (FBDD) while providing more pre-installed functional handles than simpler analogs [1].

Molecular weight Fragment-based drug design Structural complexity

Crystalline Salt Form: Melting Point and Storage Stability Advantage

The hydrochloride salt of 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine exhibits a defined melting point of 169–171 °C [1], indicative of a crystalline solid with reliable long-term storage characteristics (recommended: cool, dry place) . In contrast, many simpler cyclobutanamine analogs (e.g., N-propylcyclobutanamine as the free base, bp 148.0±8.0 °C) are volatile liquids at ambient temperature, requiring refrigerated storage and posing handling challenges during precise weighing [2].

Salt form stability Crystallinity Logistics and storage

Synthetic Utility as a 2-Aminocyclobutanone Precursor for Hydrolase Inhibitor Libraries

Cyclobutanamine derivatives serve as direct precursors to protected 2-aminocyclobutanones, which function as modular transition-state synthons for the construction of hydrolase enzyme inhibitor libraries [1]. The N-propyl secondary amine and 3-ethoxy group in the target compound provide orthogonal synthetic handles—the amine for amide/sulfonamide diversification and the ethoxy ether for potential further derivatization or as an H-bond acceptor pharmacophore—that are absent in simpler analogs like unsubstituted cyclobutylamine [2]. The Mohammad et al. (2020) synthetic route to protected α-aminocyclobutanone 3 demonstrates the utility of amine-functionalized cyclobutane building blocks for generating inhibitor leads active against serine proteases and metalloproteases [3].

Enzyme inhibition Transition-state analog Serine protease Metalloprotease

Recommended Application Scenarios for 3-Ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Enhanced Lipophilicity

For FBDD campaigns targeting hydrophobic enzyme pockets, 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine (logP 2.19 free base; logP 3.10 as HCl salt) provides a >1 log unit lipophilicity advantage over the primary amine analog (logP 1.02) . This makes it a preferred fragment for initial screening against targets with lipophilic active sites, such as GPCRs, nuclear receptors, or membrane-associated enzymes, where more polar cyclobutanamine fragments may fail to engage the target. The MW of 185 Da keeps the compound within Rule-of-Three compliance for fragment libraries [1].

Hydrolase Inhibitor Lead Generation via Cyclobutanone Transition-State Mimic Synthesis

The compound's secondary N-propylamine and 3-ethoxy substitution pattern provide multiple diversification handles for constructing 2-aminocyclobutanone-based transition-state inhibitor libraries targeting serine proteases, metallo-β-lactamases, and other hydrolase enzymes, as demonstrated by the Becker group's methodology [2]. The crystalline hydrochloride salt form (mp 169–171 °C) enables accurate stoichiometric control during the protection/deprotection and amide-coupling steps required to convert the amine to the cyclobutanone pharmacophore [3].

Physicochemical Property Optimization in Lead Series Where N-Alkyl Fine-Tuning Is Required

When a lead series based on cyclobutanamine cores requires systematic exploration of N-alkyl chain length, 3-ethoxy-2,2-dimethyl-N-propylcyclobutan-1-amine represents the N-propyl variant with a measured logP difference of +1.17 relative to the N–H (primary amine) congener . This defined ΔlogP provides medicinal chemists with a quantifiable parameter for predicting the impact of N-propyl substitution on permeability, solubility, and metabolic stability before committing to multi-step synthesis of advanced analogs [1].

Specialty Chemical Procurement for Early-Stage SAR with Defined Crystalline Handling Properties

For research laboratories requiring a cyclobutanamine building block that ships and stores as a non-volatile crystalline solid rather than a volatile liquid, the hydrochloride salt of this compound (mp 169–171 °C) is preferable to liquid comparators such as N-propylcyclobutanamine (bp 148 °C) or 2,2-dimethylcyclobutan-1-amine (liquid at RT) [2][3]. The defined melting point also serves as a built-in identity and purity checkpoint upon receipt, supplementing vendor Certificates of Analysis.

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